molecular formula C10H10N2 B13177719 8-Methylquinolin-3-amine

8-Methylquinolin-3-amine

Cat. No.: B13177719
M. Wt: 158.20 g/mol
InChI Key: NDJBTFOWORZSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another approach is the Skraup synthesis, which uses aniline and glycerol in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods allow for the precise introduction of functional groups under mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroquinolines, aminoquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Methylquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antimalarial, and anticancer activities, making it a valuable tool in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimalarial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylquinolin-3-amine involves its interaction with various molecular targets. For example, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite. In cancer research, it targets specific signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    8-Quinolinamine: Similar in structure but lacks the methyl group at the 8-position.

    2-Methylquinolin-3-amine: Similar but with the methyl group at the 2-position instead of the 8-position.

    8-Methylquinoline: Lacks the amine group at the 3-position.

Uniqueness

8-Methylquinolin-3-amine is unique due to the presence of both the methyl group at the 8-position and the amine group at the 3-position. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

8-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJBTFOWORZSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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